Pmve tfe

Description

Properties

CAS No. |

26425-79-6 |

|---|---|

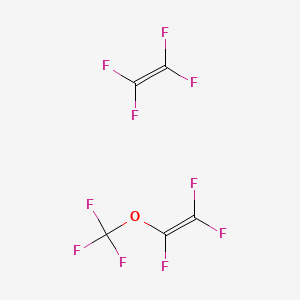

Molecular Formula |

C5F10O |

Molecular Weight |

266.04 g/mol |

IUPAC Name |

1,1,2,2-tetrafluoroethene;1,1,2-trifluoro-2-(trifluoromethoxy)ethene |

InChI |

InChI=1S/C3F6O.C2F4/c4-1(5)2(6)10-3(7,8)9;3-1(4)2(5)6 |

InChI Key |

DOWJGHMZJRTBBD-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(F)F)(OC(F)(F)F)F.C(=C(F)F)(F)F |

Related CAS |

26425-79-6 |

Origin of Product |

United States |

Microstructural Elucidation and Chain Architecture Analysis

Monomer Sequence Distribution

The arrangement of TFE and PMVE units along the copolymer backbone, known as the monomer sequence distribution, is a key aspect of microstructure. This distribution can range from perfectly alternating sequences to blocky or random arrangements, depending on the relative reactivities of the monomers and polymerization conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the microstructure of fluoropolymers, including TFE-PMVE copolymers. Specifically, 19F NMR is highly sensitive to the local fluorine environments within the polymer chain, allowing for the differentiation of various monomer sequences and end groups. acs.orgresearchgate.netresearchgate.netwhiterose.ac.ukresearchgate.net 13C NMR spectroscopy is also effective for identifying carbon sequence distributions in the polymer main chain, providing complementary information to 19F NMR. acs.orgresearchgate.netacs.org

NMR spectroscopy enables the determination of the relative abundance of comonomer sequences at the level of dyads (two consecutive monomer units) and triads (three consecutive monomer units). wikipedia.org For TFE-PMVE copolymers, analysis of the 19F and 13C NMR spectra allows researchers to identify signals corresponding to different monomer placements, such as TFE-TFE, TFE-PMVE, PMVE-TFE, and PMVE-PMVE dyads, and longer sequences like triads. researchgate.netacs.org The chemical shifts of the fluorine and carbon nuclei are influenced by the neighboring monomer units, providing a spectroscopic fingerprint of the sequence distribution. researchgate.netacs.org

Multidimensional NMR techniques, such as 2D NMR, have been shown to be particularly effective for achieving improved dispersion and unambiguous assignment of resonances, facilitating the analysis of complex sequence distributions, including those in fluoropolymers like poly(vinylidene fluoride-co-tetrafluoroethylene). researchgate.netacs.org While specific detailed TFE-PMVE sequence assignments from 2D NMR are not provided in the search results, the applicability of these techniques to similar fluorocopolymers suggests their utility for detailed TFE-PMVE sequence analysis.

The monomer sequence distribution in a copolymer is directly related to the reactivity ratios of the two monomers involved in the polymerization. The reactivity ratio (r) of a monomer describes its preference for adding to a growing polymer chain ending in the same monomer compared to adding a molecule of the other monomer. For TFE (M1) and PMVE (M2), the reactivity ratios are defined as r1 = k11/k12 and r2 = k22/k21, where k_ij represents the rate constant for a chain ending in monomer i adding monomer j.

Studies have measured the apparent monomer reactivity ratios for the emulsion copolymerization of PMVE with TFE. researchgate.netgfzxb.org For instance, reported apparent reactivity ratios are γ_TFE = 3.89 and γ_PMVE = 0.05. researchgate.netgfzxb.org Another source cites values of r1 (PMVE) = 0.22 and r2 (TFE) = 1.42. primaryinfo.com These values indicate that TFE is significantly more reactive than PMVE, and a growing chain ending in TFE is much more likely to add another TFE unit than a PMVE unit (r_TFE > 1), while a chain ending in PMVE is more likely to add a TFE unit than another PMVE unit (r_PMVE < 1).

The copolymer composition calculated using these reactivity ratios and the initial monomer feed composition has been found to be in good agreement with the composition measured by 19F-NMR, confirming the correlation between reactivity ratios and the resulting copolymer composition and, indirectly, the sequence distribution. researchgate.netresearchgate.netgfzxb.org The sequence distribution can be predicted using statistical models (e.g., Mayo-Lewis or first-order Markovian models) based on the determined reactivity ratios. wikipedia.orgresearchgate.netmdpi.com

Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 19F-NMR, 1H-NMR, 13C-NMR).

Branching Architecture and Mechanisms

Branching, the formation of side chains emanating from the main polymer backbone, is another critical aspect of polymer architecture that affects the physical and mechanical properties of TFE-PMVE copolymers.

Branching in fluoropolymers, including TFE-PMVE copolymers, can occur during polymerization or through post-polymerization treatments like irradiation. acs.orguq.edu.au Branches can be classified as short-chain branches (SCB) or long-chain branches (LCB) based on their length. SCBs typically arise from intramolecular chain transfer reactions, while LCBs result from intermolecular chain transfer to polymer.

NMR spectroscopy, particularly multidimensional NMR, is a valuable technique for identifying chain ends and backbone branching points in fluoropolymers. researchgate.netresearchgate.net Analysis of 19F and 1H NMR spectra can reveal resonances corresponding to the unique chemical environments at branching points and chain ends. researchgate.netresearchgate.net For example, studies on related fluorocopolymers have used NMR to assign resonances from chain branching structures. researchgate.netresearchgate.net

In the context of irradiated TFE/PMVE copolymers, solid-state 19F NMR has been used to identify new structure formation, including branching sites. uq.edu.au G-values (yields per 100 eV of absorbed energy) for the formation of branching sites have been reported for TFE/PMVE copolymers with different compositions, indicating that branching is induced by irradiation. uq.edu.au

Techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) coupled with multiple detectors (e.g., light scattering and viscometry) can also provide information about the degree of branching by analyzing the relationship between molecular weight and hydrodynamic volume. azom.com While not specific to TFE-PMVE in the provided snippets, these techniques are generally applicable to characterizing branching in polymers.

Branching in radical polymerization, the common method for synthesizing TFE-PMVE copolymers, can occur through several mechanisms. Chain transfer to polymer is a significant pathway for long-chain branching, where a radical center on a growing chain abstracts an atom from a completed polymer chain, creating a radical site on the backbone that can then initiate the growth of a branch.

Another mechanism, particularly relevant in the presence of certain catalysts, is chain walking, where the radical center migrates along the polymer chain before reinitiating polymerization, leading to short-chain branches. While chain walking is discussed in the context of other copolymerization systems (e.g., ethylene/methyl acrylate (B77674) with Pd(II) catalysts), specific detailed mechanisms like chain transfer to polymer or chain walking directly applied to TFE-PMVE copolymerization are not extensively elaborated in the provided search results. acs.orgup.ac.za However, the presence of branching in TFE-PMVE copolymers, as detected by NMR after irradiation uq.edu.au, suggests radical-induced mechanisms are involved, as irradiation can generate radical sites on the polymer backbone.

Functionalized TFE copolymers, which may include PMVE with additional functional groups, can have pendant functional groups emanating from a branch in the polymer chain. google.comgoogle.com This implies that the vinyl ether monomer can be involved in forming branches.

Controlling the degree and distribution of branching is important for tailoring the properties of TFE-PMVE copolymers. Factors influencing branching can include polymerization temperature, pressure, monomer concentration, initiator type and concentration, and the presence of chain transfer agents. Post-polymerization treatments, such as irradiation, can also induce branching. acs.orguq.edu.au

The G-values for branching sites observed in irradiated TFE/PMVE copolymers demonstrate that the extent of branching can be influenced by the absorbed radiation dose and the copolymer composition. uq.edu.au For TFE/PMVE with TFE mole fractions of 0.66 and 0.81, the G-values for branching sites were reported as 0.9 and 0.2, respectively. uq.edu.au

While the search results indicate that branching occurs and can be analyzed by techniques like NMR, detailed strategies specifically for controlling the branching degree and distribution during the synthesis of TFE-PMVE copolymers through conventional polymerization methods are not explicitly detailed. However, research into controlled radical polymerization techniques like RAFT/MADIX in other fluoropolymer systems suggests potential avenues for better control over chain architecture, including branching, in the future. up.ac.zaacs.org

Data Tables

Based on the search results, here is a summary of reported reactivity ratios and branching data:

| Monomers | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Conditions/Method | Source |

| PMVE (M1) / TFE (M2) | 0.22 | 1.42 | Not specified | primaryinfo.com |

| TFE (M1) / PMVE (M2) | 3.89 (γ_TFE) | 0.05 (γ_PMVE) | Emulsion Copolymerization (Apparent Ratios) | researchgate.netgfzxb.org |

| Copolymer Composition (TFE Mole Fraction) | G-value for Branching Sites (per 100 eV) | Method | Source |

| 0.66 | 0.9 | Co-60 gamma irradiation | uq.edu.au |

| 0.81 | 0.2 | Co-60 gamma irradiation | uq.edu.au |

Mechanisms of Branch Formation (e.g., Chain Transfer to Polymer, Chain Walking).

Molecular Weight and Molecular Weight Distribution

The molecular weight and its distribution are fundamental characteristics that significantly influence the physical and mechanical properties of polymers, including PMVE-TFE copolymers. These parameters dictate melt viscosity, tensile strength, and elongation at break, among others.

Static and Dynamic Light Scattering Characterization

Light scattering techniques, both static light scattering (SLS) and dynamic light scattering (DLS), are powerful tools for the absolute determination of polymer molecular weight and size in solution without the need for calibration standards polyanalytik.commalvernpanalytical.com. For TFE-PMVE copolymers, light scattering experiments have been successfully employed to characterize these properties researchgate.netalfa-chemistry.com.

Static light scattering measures the intensity of light scattered by a polymer solution as a function of scattering angle. This allows for the determination of the weight-average molecular weight (Mw) and the radius of gyration (Rg), which provides information about the size of the polymer coil in solution. Dynamic light scattering, on the other hand, measures the fluctuations in scattered light intensity due to the Brownian motion of polymer molecules in solution. This provides the hydrodynamic radius (Rh) and information about the molecular weight distribution polyanalytik.com.

Studies on TFE-PMVE copolymers using light scattering in suitable solvents like perfluoro-2-butyltetrahydrofuran (B80474) (FC-75) and Flutec PP11 have enabled the determination of molecular weight, molecular weight distribution, and chain dimensions researchgate.net. The ability to dissolve these perfluoropolymers in specific solvents is critical for obtaining meaningful light scattering data, as homogeneous solutions are required to provide sufficient scattered intensity researchgate.net.

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used chromatographic technique for determining the molecular weight distribution of polymers waters.compolyanalytik.comlcms.cz. This technique separates polymer molecules based on their hydrodynamic volume in solution as they pass through a porous stationary phase waters.comlcms.cz. Larger molecules elute first, followed by smaller ones waters.comlcms.cz.

GPC/SEC analysis provides valuable information, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), Z-average molecular weight (Mz), and polydispersity index (PDI = Mw/Mn) waters.compolyanalytik.com. The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1 indicating a monodisperse polymer (all chains have the same length) waters.com. While conventional GPC relies on calibration with polymer standards, multi-detector GPC systems incorporating light scattering and viscometry can provide absolute molecular weights and more detailed information about chain architecture without relying on standards malvernpanalytical.com.

GPC/SEC has been applied to characterize the molecular weight distribution of fluorinated polymers, including TFE copolymers acs.orgacs.org. The technique allows for the assessment of the distribution of chain lengths within a PMVE-TFE sample, which is crucial for understanding its processing behavior and end-use properties.

Role of Polymerization Conditions in Molecular Weight Control

The molecular weight and molecular weight distribution of PMVE-TFE copolymers are significantly influenced by the polymerization conditions employed during their synthesis. Factors such as initiator type and concentration, monomer feed ratio, temperature, pressure, and the presence of chain transfer agents (CTAs) play critical roles google.comup.ac.za.

Free radical polymerization is a common method for synthesizing TFE copolymers google.comgoogle.com. In this process, initiators generate free radicals that propagate the polymerization chain. The concentration of the initiator affects the number of growing chains and thus the final molecular weight; generally, higher initiator concentrations lead to lower molecular weights google.com.

The monomer feed ratio of TFE to PMVE influences not only the copolymer composition but can also impact the molecular weight and its distribution due to differences in monomer reactivity ratios researchgate.net. Chain transfer agents are often used to control the molecular weight by terminating growing polymer chains and initiating new ones google.com. The efficiency of the CTA and its concentration are key parameters for molecular weight control google.com.

Polymerization temperature and pressure also affect the reaction rate and chain termination mechanisms, thereby influencing the molecular weight. For instance, higher temperatures can lead to increased termination rates and lower molecular weights google.com. Careful control of these polymerization parameters is essential to synthesize PMVE-TFE copolymers with desired molecular weight characteristics for specific applications, ranging from low molecular weight grades to high molecular weight elastomers alfa-chemistry.comresearchgate.net.

Chain Conformation and Dimensions

The chain conformation and dimensions of PMVE-TFE copolymers in solution and in the solid state are critical determinants of their macroscopic properties, such as elasticity, crystallinity, and thermal behavior researchgate.netmdpi.com. Chain conformation refers to the spatial arrangement of the polymer backbone, while chain dimensions describe the size and shape of the polymer coil.

Light scattering techniques, particularly static light scattering, can provide insights into the dimensions of the polymer coil in solution through the determination of the radius of gyration (Rg) researchgate.netpolyanalytik.com. The relationship between Rg and molecular weight can provide information about the chain stiffness and conformation in a given solvent. For flexible polymer chains, Rg scales with molecular weight differently than for rigid rod-like chains nih.gov.

The presence of the bulky perfluoromethyl vinyl ether units along the TFE backbone can influence the chain flexibility and packing efficiency compared to the homopolymer PTFE, which exhibits a helical conformation researchgate.netgiulionatta.it. The copolymer composition, particularly the PMVE content, affects the crystallinity and glass transition temperature (Tg) researchgate.net. Copolymers with lower crystallinity and lower Tg tend to be more flexible and elastomeric researchgate.net.

Advanced Analytical Methodologies for Structural Characterization

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are powerful tools for probing the molecular structure of PMVE-TFE copolymers by analyzing their interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Multidimensional and Multinuclear)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the monomer composition and sequence distribution in fluoropolymers, including PMVE-TFE copolymers researchgate.netuq.edu.augoogle.comacs.orgepo.org. Due to the presence of fluorine atoms, 19F NMR is particularly valuable for analyzing these materials researchgate.netuq.edu.auacs.org. Solid-state 19F and 13C NMR spectroscopy can be employed to identify structural changes, such as the formation of new chain ends and branching sites, particularly in samples that have undergone processes like irradiation uq.edu.auacs.org. For instance, solid-state 19F NMR has been used to identify new structure formation in irradiated TFE/PMVE fluoropolymers uq.edu.au. Studies have utilized solid-state 19F and 13C NMR to investigate the γ-radiolysis of poly(tetrafluoroethylene-co-perfuoromethyl vinyl ether), identifying chain scission products like saturated chain ends (-CF₂CF₃), methyl ether end groups (-CF₂OCF₃), acid end groups (-CF₂COOH), and terminal unsaturation (-CF=CF₂) acs.org. Magic Angle Spinning (MAS) NMR spectroscopy is also a technique used for the identification of the primary copolymer composition google.com. Multidimensional NMR techniques, such as 2D-NMR, are effective in studying the microstructure and establishing carbon sequence distributions in the polymer main chain, providing improved dispersion compared to one-dimensional methods acs.org.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying the presence of specific functional groups and confirming the chemical structure of PMVE-TFE copolymers google.comacs.orguq.edu.auresearchgate.netmarshall.edu. FTIR can be used to identify the primary copolymer composition google.com. Analysis of the infrared spectrum provides a fingerprint of the organic compound, allowing for confirmation of the TFE and PMVE copolymer google.com. FTIR spectroscopy has been used to analyze structural changes in PMVE-TFE copolymer exposed to electron beams acs.org. Photoacoustic FTIR spectroscopy (CPAS) has shown the formation of new carboxylic acid end groups upon irradiation of TFE/PMVE copolymer uq.edu.au. FTIR analysis can also be used to determine the level of certain end groups, such as carbonyl fluoride (B91410) end groups, in fluoropolymers google.com. Attenuated Total Reflectance (ATR-FTIR) is another variant of FTIR spectroscopy commonly applied to analyze elastomers marshall.eduresearchgate.net.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) is a valuable tool for analyzing volatile components, thermal degradation products, and potentially for identifying impurities in PMVE-TFE copolymers acs.orggoogle.com. A mass spectrometer analysis can be used as an indicator of oligomer content in TFE/PAVE copolymer resins google.com. When PMVE-TFE copolymer is irradiated, gases such as CF₄, COF₂, CO₂, and CF₃OCF₃ are produced and can be analyzed by mass spectrometry acs.org. Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for the analysis of complex mixtures, including related fluorinated substances shimadzu.comlcms.czacs.org. While LC-MS/MS is widely used for analyzing per- and polyfluoroalkyl substances (PFAS) in environmental matrices shimadzu.comlcms.cz, its application to direct analysis of the high molecular weight PMVE-TFE copolymer backbone is limited. However, MS techniques, particularly pyrolysis-GC/MS and headspace GC/MS, are relevant for analyzing volatile components and degradation products researchgate.netdupont.comrsc.orgchromatographyonline.com. Pyrolysis-GC/MS involves the thermal decomposition of the polymer followed by chromatographic separation and mass spectrometric detection of the fragments, providing information about the polymer structure and identification of monomers and degradation products researchgate.netrsc.orgchromatographyonline.com. MALDI-TOF mass spectrometry has also been used for structural characterization of similar copolymers up.ac.za.

Chromatographic Techniques for Composition and Impurity Analysis

Chromatographic techniques are essential for separating and quantifying the components of PMVE-TFE copolymers, including monomers, residual solvents, additives, and degradation products.

Gas Chromatography (GC) for Monomer and Copolymer Composition

Gas Chromatography (GC) is a suitable technique for analyzing volatile components, such as residual monomers, in PMVE-TFE copolymer production researchgate.net. GC can be used to determine the initial and end monomer mole fractions in copolymerization systems, allowing for the calculation of copolymer compositions researchgate.net. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique for the characterization of fluoroelastomers, including those containing TFE and PMVE units researchgate.netrsc.orgchromatographyonline.com. This method involves the thermal decomposition of the polymer in a pyrolysis unit coupled online with a GC/MS system. The volatile fragments generated upon pyrolysis are separated by the GC column and detected by the mass spectrometer, providing a fingerprint of the polymer structure and identifying the constituent monomers and degradation products researchgate.netrsc.orgchromatographyonline.com. Headspace GC/MS is another variant used for analyzing volatile organic compounds released from materials, which is relevant for assessing outgassing from perfluoroelastomers dupont.com.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are chromatographic techniques primarily used for separating and analyzing non-volatile or semi-volatile compounds researchgate.netdupont.comresearchgate.netnih.gov. While PMVE-TFE copolymers themselves are not typically analyzed directly by HPLC or UPLC due to their high molecular weight and limited solubility in common HPLC solvents, these techniques are highly relevant for analyzing additives, extractables, or certain degradation products that may be present in the polymer researchgate.netdupont.comresearchgate.netnih.gov. When coupled with sensitive detectors like tandem mass spectrometers (LC-MS/MS), HPLC and UPLC are widely applied for the analysis of various fluorinated compounds, including PFAS shimadzu.comlcms.cz. The use of perfluoroelastomer components, such as O-rings, in LC/MS/MS systems highlights the material's inertness and suitability for use in such analytical environments acs.org.

X-ray Diffraction (XRD) for Structural Order

X-ray Diffraction (XRD) is a powerful, non-destructive technique utilized to investigate the crystallographic structure, phase composition, and physical properties of crystalline and semi-crystalline materials, including polymers numberanalytics.comcontractlaboratory.com. For semi-crystalline polymers like PMVE-TFE copolymers, XRD provides valuable insights into the arrangement of polymer chains, the presence and proportion of crystalline and amorphous regions, and the dimensions of the crystalline domains numberanalytics.comyoutube.comicdd.com.

The principle of XRD relies on Bragg's Law, which describes the constructive interference of X-rays scattered by the atoms within a crystalline lattice numberanalytics.comcontractlaboratory.com. When an X-ray beam interacts with a crystalline material, diffraction occurs at specific angles (2θ) that are characteristic of the interplanar spacing (d) of the crystal lattice planes. The resulting XRD pattern, a plot of scattered intensity versus 2θ, exhibits sharp peaks corresponding to the crystalline regions and broader features indicative of the amorphous content youtube.comicdd.com.

For PMVE-TFE copolymers, XRD analysis is instrumental in determining the degree of crystallinity, which is the weight fraction of the crystalline phase in the polymer numberanalytics.com. This is typically calculated by comparing the integrated area of the crystalline diffraction peaks to the total integrated area of the pattern (including both crystalline and amorphous contributions) numberanalytics.comyoutube.com. The positions and intensities of the crystalline peaks can also be used to identify the specific crystal structure(s) present and determine lattice parameters numberanalytics.com. The width of the diffraction peaks can provide information about the average size of the crystallites through techniques like the Scherrer equation numberanalytics.com.

Research findings on related perfluorinated copolymers, such as PFA (copolymers of TFE and perfluoroalkyl vinyl ethers) and FEP (copolymers of TFE and hexafluoropropylene), highlight the utility of XRD in understanding their structural order. Studies have shown that factors like the concentration of the comonomer can influence the crystallinity of these copolymers, as observed through Wide-Angle X-ray Scattering (WAXS), a form of XRD up.ac.zaresearchgate.netacs.org. For instance, in vinylidene fluoride (VDF)/tetrafluoroethylene(TFE)/perfluoromethyl vinyl ether (PMVE) ternary copolymers, the crystallinity was found to decrease with a decrease in VDF concentration and an increase in PMVE content researchgate.net.

Furthermore, XRD has been used to study structural changes in perfluoroalkoxy polymers under different conditions. For example, analysis of PFA wear debris using XRD revealed a transition in crystalline structure from triclinic to hexagonal and an increase in crystallinity compared to the bulk material, suggesting shear-driven molecular alignment as a likely cause acs.org. Another study investigating fluoropolymer films, including PFA, after immersion in cryogenic liquids like liquid oxygen (LOX) and liquid nitrogen (LN₂) utilized XRD to characterize changes in crystallinity and grain size, finding that crystallinity significantly increased after immersion nih.govmdpi.com.

While specific detailed data tables solely focused on the XRD analysis of PMVE-TFE binary copolymers (MFA) were not extensively available in the immediate search results, studies on similar perfluorinated copolymers provide analogous insights into the type of data obtained from XRD. These studies typically report:

Diffraction Peak Positions (2θ): Characteristic angles at which crystalline diffraction occurs, corresponding to specific crystal planes. For example, PFA has shown diffraction peaks around 2θ = 17.9° mdpi.com.

Crystallinity (%): The calculated percentage of crystalline material in the sample, often influenced by copolymer composition and thermal history up.ac.zaresearchgate.netacs.org.

Crystallite Size: Estimated dimensions of the coherent diffraction domains (crystallites) from peak broadening mdpi.comnumberanalytics.com.

Unit Cell Parameters: Dimensions and angles of the crystalline unit cell, if a crystal structure model is available or can be determined acs.org.

Below is a representative table illustrating the type of data that would be obtained from XRD analysis of semi-crystalline fluoropolymers, based on the findings from related studies:

| Polymer Type (Example) | Comonomer Content | Annealing/Treatment | Main Diffraction Peak (2θ) | Estimated Crystallinity (%) | Crystallite Size (nm) | Notes | Source Type |

| PFA | Varied PPVE | As-received | ~17.9° | Varies with composition | - | Semi-crystalline structure observed | Literature |

| FEP | Varied HFP | Quenched/Annealed | ~17.88° | Varies with composition | - | Crystallinity affected by thermal history | Literature |

| VDF/TFE/PMVE Copolymer | Varied PMVE/VDF | - | - | Decreases with PMVE increase | - | Crystallinity depends on composition | Literature |

| PFA Wear Debris | - | Mechanical Stress | Shifted peaks | Increased vs bulk | - | Structural changes induced by wear | Literature |

| PFA Film | - | Cryogenic Immersion | ~17.9° | Increased vs initial | Increased vs initial | Changes after exposure to LOX/LN₂ | Literature |

Theoretical and Computational Investigations of Poly Pmve Co Tfe Systems

Quantum Chemical Calculations for Monomer Reactivity and Polymerization Pathways.

Quantum chemical calculations are powerful tools for investigating the electronic structure and reactivity of molecules, including monomers involved in polymerization. Density Functional Theory (DFT) methods, in particular, are well-suited for studying chemical reactivity, analyzing complex reaction paths, and modeling the kinetics of catalytic reactions acs.org. These calculations can provide crucial information about molecular geometries, reaction mechanisms, transition states, energy barriers, and rate coefficients for various polymerization reactions such as initiation, propagation, and chain transfer sci-hub.seacs.org.

For the copolymerization of PMVE and TFE, quantum chemical calculations can be employed to study the relative reactivities of the two monomers. This involves calculating parameters like frontier molecular orbital energies (HOMO and LUMO) and Fukui functions, which can indicate the propensity of monomers to react with different radical chain ends in a radical copolymerization. Transition state theory, combined with quantum chemical calculations, offers a simple yet effective approach to study the kinetics of complex chemical systems like polymerization, allowing for the efficient and accurate calculation of rate coefficients sci-hub.se.

Computational quantum chemistry allows for the rapid screening of reaction mechanisms and provides structures and energies of molecular intermediates that may be difficult to observe experimentally sci-hub.se. By calculating the energy barriers and reaction enthalpies, researchers can gain a deeper understanding of the elementary steps involved in the copolymerization of PMVE and TFE sci-hub.se. Various DFT functionals, such as B3LYP, M06-2X, and wB97-XD, have been used in polymerization studies to accurately predict barrier heights and account for van der Waals interactions sci-hub.se. The accuracy of the calculated reaction rate coefficients depends on the precision of the electronic structure calculations and the approximations used for predicting activation entropies sci-hub.se.

Molecular Dynamics Simulations of Polymer Chain Behavior.

Molecular dynamics (MD) simulations are widely used to study the behavior of polymer chains and networks at the molecular level aip.orgresearchgate.net. This technique involves integrating the classical equations of motion for a system of interacting atoms or coarse-grained beads, providing information about their positions and velocities over time researchgate.net. MD simulations can reveal the molecular-scale behavior that underlies the structure-property relationships of various polymeric systems researchgate.net.

MD simulations can also be employed to study the formation of polymer networks and the structural properties of the resulting materials aip.org. By simulating the interactions between polymer chains and cross-linking agents (if applicable), researchers can gain insights into the network architecture and its influence on macroscopic properties. The simulation of polymer motion and the dynamics of polymer chains have been subjects of intense study using MD simulations annualreviews.orgresearchgate.net.

Modeling of Polymerization Mechanisms and Kinetics.

Modeling polymerization mechanisms and kinetics is essential for controlling polymer structure and properties. For the copolymerization of PMVE and TFE, which typically proceeds via a free-radical mechanism, kinetic modeling involves describing the rates of initiation, propagation, chain transfer, and termination steps. mdpi.com

Mathematical models, including deterministic and stochastic approaches like Monte Carlo simulations and the method of moments, are traditionally implemented to describe the evolution of reactive systems and predict reaction behavior mdpi.com. These models can incorporate complex reaction mechanisms and account for factors such as monomer concentrations, initiator efficiency, and temperature. In free-radical polymerization, the reaction typically involves steps such as photodecomposition, photoinitiation, propagation, chain transfer, and termination mdpi.com.

Detailed kinetic models can represent monomer conversion profiles and polymer molar mass distributions over a wide range of conditions researchgate.net. These models are valuable for optimizing reaction conditions and designing appropriate process steps for the synthesis of poly(PMVE-co-TFE) polimi.it.

Structure-Property Relationship Studies from a Theoretical Perspective.

Understanding the relationship between the structure of a polymer and its macroscopic properties is a central theme in polymer science. Theoretical and computational methods play a significant role in establishing these structure-property relationships for poly(PMVE-co-TFE).

Computational studies can correlate structural features, such as copolymer composition, monomer sequence distribution, molecular weight, and chain architecture, with properties like thermal transitions (e.g., glass transition temperature, melting temperature), mechanical strength, chemical resistance, and solubility pnas.orgresearchgate.netacs.orgresearchgate.netmdpi.comtandfonline.com. For instance, theoretical calculations can predict the glass transition temperature based on the copolymer composition and the mobilities of the constituent monomers.

Molecular simulations can provide insights into how the arrangement of polymer chains at the nanoscale influences bulk properties. By simulating the cohesive interactions between chains, the free volume in the polymer matrix, and the response of the material to external forces, researchers can establish links between molecular structure and macroscopic behavior pnas.org. Computational studies have been used to support findings on the transformation of one class of polymer to another, highlighting the role of computation in understanding reaction mechanisms that influence structure and properties pnas.org.

Emerging Research Directions and Innovations in Poly Pmve Co Tfe Materials

Synthesis of Novel Poly(PMVE-co-TFE) Derivatives with Tailored Functionalities.

Efforts in this area involve incorporating new functional groups into the polymer structure to impart specific properties. This can lead to materials with enhanced adhesion, improved chemical resistance, or reactivity for further modification. The synthesis of novel polymer derivatives with tailored functionalities is a key area in polymer science, enabling the creation of materials with specific properties for diverse applications. researchgate.netchinesechemsoc.org This often involves modifying existing polymer structures or designing new monomers to introduce desired functional groups. researchgate.net For instance, research has explored the synthesis of poly(γ-benzyl-L-glutamate) derivatives with specific end groups for nanoparticle preparation of pharmaceutical interest. researchgate.net Similarly, chemical strategies are being employed to tailor conducting polymers like PEDOT:PSS for bioelectronic applications by introducing features such as stretchability. chinesechemsoc.org The ability to control the incorporation of functional groups allows for fine-tuning the material's interaction with its environment or with other substances.

Development of Advanced Polymerization Techniques for Enhanced Control.

Precise control over the polymerization process is crucial for obtaining copolymers with desired molecular weights, compositions, and architectures. Advanced techniques are being developed to achieve this level of control. Flow polymerizations, for example, offer advantages in efficiency, reproducibility, and safety, particularly for reactions involving toxic components or high pressures and temperatures. acs.org These techniques allow for better control over molecular characteristics. acs.org Controlled polymerization techniques are essential for tailoring polymer properties. ugent.be While conventional free radical polymerization can lead to broad distributions, controlled methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization offer better control over molecular weight and architecture. cmu.educhinesechemsoc.org Although ATRP has been explored for polymerization-induced self-assembly (PISA), RAFT has shown more success in controlling polymer molecular weight and nanoparticle morphology, partly due to the potential for toxic copper catalyst impurities in ATRP. chinesechemsoc.org

Investigation of Unique Macromolecular Architectures (e.g., Block Copolymers, Graft Copolymers).

Exploring different polymer architectures beyond simple random copolymers can lead to materials with unique phase behavior and properties. Block copolymers, where segments of PMVE and TFE are linked, and graft copolymers, where chains of one monomer are attached to the backbone of the other, are areas of active research. Block copolymers based on vinyl ethers, such as poly(methyl vinyl ether)-block-poly(isobutyl vinyl ether) (PMVE-b-PIBVE), have been investigated for their thermo-responsive association behavior in water, forming micelles and other structures depending on temperature and composition. uliege.beaps.org The synthesis of well-defined block copolymers can be achieved through controlled polymerization techniques, including living cationic polymerization. aps.orgresearchgate.net Graft copolymers are also being explored to enhance properties like the delivery of molecules. nih.gov The synthesis of graft copolymers can involve grafting chains onto a polymer backbone using methods like reacting functional groups. nih.gov Research on macromolecular architectures extends to various polymer types, aiming to create materials with tailored properties for applications ranging from biomedical devices to microelectronics. researchgate.net

Interdisciplinary Research in Fluoropolymer Science.

Advancements in poly(PMVE-co-TFE) and other fluoropolymers often stem from collaborations across different scientific disciplines. This includes chemistry, materials science, physics, and engineering, to understand fundamental properties and develop new applications. Interdisciplinary collaboration and material science innovation are crucial for addressing the complexities of modern engineering challenges. researchgate.net Research in fluoropolymer science benefits from this interdisciplinary approach, leading to advancements in areas like surface reconstruction in liquid media. acs.org The development of new polymeric materials and advanced fabrication techniques, often a result of interdisciplinary efforts, has significantly enhanced the performance and application scope of devices like microfluidics. mdpi.com

Sustainable Synthesis Routes and Process Optimization in Polymerization.

Increasing environmental awareness is driving research into more sustainable methods for synthesizing poly(PMVE-co-TFE). This involves exploring greener solvents, reducing energy consumption, and minimizing waste generation. Process optimization is also crucial for improving efficiency and scalability of production. Optimization of polymerization processes is essential for preparing high-performance polymeric materials. rsc.org This involves considering factors such as reactor geometry and operating conditions. rsc.orgmdpi.com Numerical models are being developed to predict and optimize polymer processing techniques like extrusion, aiming to reduce material waste and improve efficiency. tue.nl Optimization problems in polymer processing often involve multiple, sometimes conflicting, criteria, necessitating approaches like multi-objective optimization and the use of artificial intelligence techniques. mdpi.com

Q & A

Q. How to design ethical frameworks for sharing TFE-related data involving proprietary compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.